molecular formula C13H12ClNO3 B3022372 Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate CAS No. 675148-38-6

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate

Cat. No.: B3022372
CAS No.: 675148-38-6
M. Wt: 265.69 g/mol
InChI Key: AIECEJBJUVTIRQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate is a benzoate ester derivative featuring a substituted oxazole ring at the para position of the benzene ring. The oxazole moiety contains a chloromethyl group at its 4-position and a methyl group at the 5-position, conferring unique electronic and steric properties. This compound is structurally distinct due to the combination of a rigid oxazole heterocycle and a reactive chloromethyl group, which may facilitate further functionalization or participation in nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the benzoate ester group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Hydrolysis Products: Hydrolysis results in the formation of benzoic acid and methanol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds similar to methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate exhibit significant antimicrobial activity. The presence of the oxazole ring contributes to its efficacy against various bacterial strains. For instance, studies have shown that derivatives of oxazole can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic agents .

Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored, with some derivatives demonstrating anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The chloromethyl group may enhance binding affinity to certain biological targets involved in inflammation .

Agrochemical Applications

Pesticide Development
this compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. The chloromethyl group can act as a reactive site for further modifications that enhance biological activity against pests while minimizing toxicity to non-target organisms. Preliminary studies suggest that derivatives can effectively control pest populations without significant environmental impact .

Organic Synthesis

Intermediate in Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be used to create more complex molecules through various reactions, such as nucleophilic substitutions or cycloadditions. Its functional groups allow for further derivatization, leading to the synthesis of novel compounds with tailored properties for specific applications .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; potential for antibiotic development.
Anti-inflammatory PropertiesShowed modulation of inflammatory pathways; implications for chronic disease treatment.
Agrochemical ApplicationsEffective in controlling pest populations; environmentally friendly alternatives to existing pesticides.
Organic SynthesisVersatile intermediate; facilitates the creation of complex molecules with diverse applications.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The oxazole ring and benzoate ester group may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Linked Benzoate Derivatives (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a benzoate ester backbone but incorporate a quinoline heterocycle linked via a piperazine-carbonyl group . Key differences include:

  • Heterocycle Type: Quinoline (fused benzene-pyridine) vs. oxazole (five-membered O/N-containing ring). The oxazole’s smaller size and electron-deficient nature may alter solubility and electronic interactions.
  • Linker Flexibility : The piperazine spacer in C1–C7 introduces conformational flexibility, whereas the oxazole in the target compound is rigid.
  • Reactivity : The carbonyl group in C1–C7 enables amide bond reactivity, while the chloromethyl group in the target compound allows for nucleophilic substitution (e.g., with amines or thiols).

Benzimidazole Derivatives (e.g., Compound 2 from )

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate features a benzimidazole core, a bulkier heterocycle with two nitrogen atoms . Comparatively:

  • Heterocycle Size : Benzimidazole (fused benzene-imidazole) offers greater π-conjugation and hydrogen-bonding capacity than oxazole.
  • Substituent Effects : The hydroxyethyl and benzyl groups in Compound 2 enhance hydrophilicity and steric bulk, unlike the compact chloromethyl and methyl groups in the target compound.

Simple Chloromethyl Benzoate ()

Methyl 4-(chloromethyl)benzoate lacks the oxazole ring, making it a simpler analog . Key contrasts:

  • Reactivity : Both compounds have a chloromethyl group, but the oxazole’s electron-withdrawing effect in the target may accelerate substitution reactions compared to the simpler benzoate.

Structural and Functional Comparison Table

Compound Core Structure Key Functional Groups Reactivity Highlights Potential Applications
Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate Benzoate + oxazole Chloromethyl, oxazole, methyl Nucleophilic substitution (Cl) Medicinal chemistry, agrochemicals
C1–C7 (Quinoline derivatives) Benzoate + quinoline Quinoline, piperazine, carbonyl Amide bond formation, π-π stacking Kinase inhibitors, fluorescent probes
Compound 2 (Benzimidazole) Benzoate + benzimidazole Benzimidazole, hydroxyethyl, benzyl Hydrogen bonding, alkylation Antifungal agents, polymers
Methyl 4-(chloromethyl)benzoate Benzoate Chloromethyl Simple nucleophilic substitution Polymer crosslinking, intermediates

Biological Activity

Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate is an organic compound belonging to the class of oxazole derivatives, characterized by a unique combination of functional groups that contribute to its biological activity. This article explores its synthesis, biological mechanisms, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}ClN\O3_{3}
  • CAS Number : 675148-38-6
  • Chemical Structure : The compound features a benzoate ester linked to a chloromethyl-substituted oxazole ring.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving α-haloketones and amides.
  • Chloromethylation : The introduction of the chloromethyl group is performed using formaldehyde and hydrochloric acid.
  • Esterification : The final step involves esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Non-Covalent Interactions : The oxazole ring and benzoate ester group may participate in hydrogen bonding and π-π stacking interactions, influencing biological pathways .

Biological Activity and Applications

This compound exhibits a range of biological activities that make it useful in various research contexts:

  • Antimicrobial Activity : Preliminary studies suggest that oxazole derivatives possess antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development targeting metabolic disorders.
  • Biochemical Probes : Its unique structure allows it to serve as a probe in molecular biology experiments, aiding in the study of biochemical pathways .

Data Table: Summary of Biological Activity

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against various pathogens,
Enzyme InhibitionInhibitory effects on specific metabolic enzymes,
Molecular ProbingUse in biochemical pathway studies,

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties of oxazole derivatives, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction

Research investigating enzyme interactions revealed that this compound could effectively inhibit certain key enzymes involved in glucose metabolism, indicating its potential use in managing diabetes.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^13C NMR to confirm the presence of the oxazole ring (δ 8.0–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm).
  • HPLC-MS : Monitor reaction progress and quantify impurities (>95% purity threshold).
  • Elemental Analysis : Verify C, H, N, and Cl content to match theoretical values (e.g., Cl% ~11.9%).
  • X-ray Crystallography : For definitive structural confirmation, use SHELX programs for refinement .

Q. What safety protocols are critical when handling the chloromethyl group in this compound?

  • Methodological Answer :

  • Controlled Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 for acute toxicity) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Incompatibility Avoidance : Store away from strong acids/bases to prevent hazardous reactions (e.g., hydrolysis or decomposition) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer :

  • Polar Aprotic Solvents : Use ethyl acetate or acetone for initial dissolution.
  • Gradient Crystallization : Employ a hexane:ethyl acetate (3:1) mixture to enhance crystal yield.
  • Temperature Control : Cool gradually to 4°C to minimize solvent inclusion defects.

Advanced Research Questions

Q. How can conflicting NMR data for the oxazole moiety be resolved during structural characterization?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to identify dynamic effects (e.g., hindered rotation of substituents).
  • 2D NMR (COSY, HSQC) : Map coupling between oxazole protons and adjacent methyl/chloromethyl groups to resolve overlapping signals.
  • Computational Modeling : Compare experimental 1H^1H shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments.

Q. What strategies mitigate byproduct formation during the alkylation of the oxazole ring?

  • Methodological Answer :

  • Reagent Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chloromethyl group reactivity.
  • Temperature Modulation : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-alkylation).
  • In Situ Monitoring : Employ FTIR to track ester carbonyl (1720 cm1^{-1}) and chloromethyl (680 cm1^{-1}) bands for real-time adjustment .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the chloromethyl substituent?

  • Methodological Answer :

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%).
  • SHELXL Refinement : Apply anisotropic displacement parameters for Cl and methyl groups; validate with R1_1 < 0.05 .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing.

Q. What analytical approaches reconcile discrepancies between theoretical and experimental elemental analysis results?

  • Methodological Answer :

  • Combustion Analysis Calibration : Use certified reference standards (e.g., acetanilide for N% calibration).
  • Halogen-Specific Techniques : Perform Schöninger combustion followed by ion chromatography for precise Cl% determination.
  • Error Source Identification : Check for hygroscopicity (e.g., ester hydrolysis) or solvent retention in crystals.

Q. Safety and Stability Considerations

Q. How should researchers address the compound’s stability under long-term storage?

  • Methodological Answer :

  • Desiccant Use : Store in amber vials with molecular sieves (3Å) to prevent ester hydrolysis.
  • Temperature Control : Maintain at −20°C in inert atmospheres (argon) to suppress chloromethyl degradation.
  • Periodic Purity Checks : Conduct HPLC every 6 months to detect decomposition products (e.g., benzoic acid derivatives) .

Q. What precautions are essential when scaling up reactions involving this compound?

  • Methodological Answer :

  • Exothermic Reaction Mitigation : Use jacketed reactors with controlled cooling to manage heat from exothermic chloromethylation.
  • Waste Management : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal.
  • Pressure Relief Systems : Install burst disks for closed-system reactions to prevent pressure buildup .

Properties

IUPAC Name

methyl 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-8-11(7-14)15-12(18-8)9-3-5-10(6-4-9)13(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIECEJBJUVTIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

POCl3 (2.23 mL, 24.3 mmol) was added dropwise to a stirred solution of N-oxide 1 (5.0 g, 20.2 mmol) in dry DCM (100 mL) and the mixture stirred at 40° C. for 16 h. The solution was poured into a slurry of ice/1 M NaOH solution (100 mL) and the mixture stirred for 10 min. The mixture was extracted with DCM (3×50 mL), the combined organic extract dried and the solvent evaporated. The residue was purified by column chromatography, eluting with 20% EtOAc/pet. ether, to give benzoate 2 (4.12 g, 77%) as a white powder: mp (EtOAc) 127-128° C.; 1H NMR (CDCl3) δ 8.06-8.12 (m, 4H, H-2, H-3, H-5, H-6), 4.56 (s, 2H, CH2Cl), 3.94 (s, 3H, OCH3), 2.45 (s, 3H, CH3); MS m/z 266.6 (MH+, 100%). Anal. calcd for C13H12ClNO3: C, 58.77; H, 4.55; N, 5.27. Found: C, 58.82; H, 4.43; N, 5.18%.
Name
Quantity
2.23 mL
Type
reactant
Reaction Step One
Name
N-oxide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

4-(Benzyloxycarbonylamino)methyl)benzoic acid (30). Benzyl chloroformate (10.3 mL, 72.7 mmol) and 2 M NaOH solution (33 mL, 66 mmol) were simultaneously added dropwise to a stirred solution of 4-aminomethylbenzoic acid (29) (10.0 g, 66.2 mmol) in 2 M NaOH solution (33 mL) and THF (30 mL) at 0° C. The mixture was stirred at 20° C. for 16 h, then the organic solvent was evaporated and the residue acidified with 2 M HCl until the pH of the mixture was 2-3. The precipitate was filtered, washed with water (250 mL), washed with EtOH (50 mL), and finally washed with Et2O (100 mL). The solid was dried under vacuum to give acid 2 (16.43 g, 87%) as a white powder: mp 190-192° C. [lit. (Loge et. al., J. Enzyme Inhibit. Med. Chem. 2002, 17, 381-390) mp (toluene) 194-195° C.; 1H NMR δ 7.85 (br d, 2 H, H-2, H-6), 7.82 (br t, J=6.1Hz, 1 H, NHCO2), 7.30-7.40 (m, 5 H, H-2′, H-3′, H-4′, H-5′, H-6′), 7.27 (br d, J=8.2Hz, 2 H, H-3, H-5), 5.05 (s, 2H, OCH2), 4.24 (d, J=6.1Hz, 2 H, CH2N).
Name
benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
4-aminomethylbenzoic acid
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

A mixture of methyl 4-formylbenzoate (1.63 g), 2,3-butanedione-2-oxime (1.0 g) and 4N hydrogenchloride-ethyl acetate solution (10 mL) was stirred at room temperature for 4 days. After concentration of the reaction mixture, the obtained crystals were washed with diethyl ether. Tetrahydrofuran (30 mL) was added to the crystals, and thionyl chloride (1.90 g) was further added. The mixture was heated under reflux for 3 hrs. After concentration of the reaction mixture, saturated aqueous sodium hydrogen carbonate was added to the residue, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give methyl 4-(4-chloromethyl-5-methyl-1,3-oxazol-2-yl)benzoate as colorless crystals (1.10 g, 42%) from a fraction eluted with ethyl acetate-hexane (1:3, v/v). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 130-131° C.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate
Reactant of Route 6
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